Hexacyclen

Beschreibung

The exact mass of the compound 1,4,7,10,13,16-Hexaazacyclooctadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,4,7,10,13,16-hexazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h13-18H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJABZUDCPZPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183778 | |

| Record name | Hexaaza-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296-35-5 | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000296355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaaza-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10,13,16-hexaazacyclooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Hexacyclen

For Researchers, Scientists, and Drug Development Professionals

Introduction

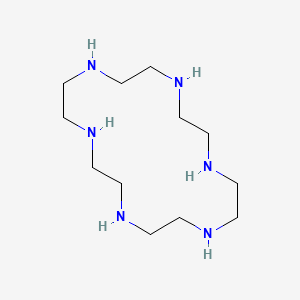

Hexacyclen, systematically known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine that has garnered significant interest in various scientific fields, particularly in coordination chemistry and biomedical applications. Its unique structure, featuring a central 18-membered ring composed of six nitrogen atoms separated by ethylene bridges, allows it to act as a potent hexadentate chelating agent for a variety of metal ions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological environments, influencing its solubility, reactivity, and suitability for various applications.

| Property | Value | Reference |

| IUPAC Name | 1,4,7,10,13,16-Hexaazacyclooctadecane | [1] |

| Synonyms | This compound,[2]aneN6 | [1] |

| CAS Number | 296-35-5 | |

| Chemical Formula | C12H30N6 | |

| Molecular Weight | 258.41 g/mol | |

| Appearance | Solid | |

| Melting Point | 147-152 °C | |

| Computed logP | -3.2 | [1] |

| Topological Polar Surface Area | 72.2 Ų | [1] |

| Hydrogen Bond Donors | 6 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

Experimental Protocols

Precise determination of the physicochemical properties of this compound is essential for its application in research and development. Below are detailed methodologies for key experiments.

Determination of Protonation Constants (pKa Values) by Potentiometric Titration

The pKa values of a polyamine like this compound are critical for understanding its charge state at different pH values, which in turn governs its interaction with metal ions and biological molecules. Potentiometric titration is a standard and accurate method for determining these constants.

Principle: A solution of this compound is titrated with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH), and the change in pH is monitored using a pH electrode. The resulting titration curve shows inflection points corresponding to the protonation/deprotonation of the amine groups. The pKa values can be calculated from the half-equivalence points.

Experimental Workflow:

Detailed Steps:

-

Solution Preparation: A precise weight of this compound is dissolved in deionized, CO2-free water to a known concentration (e.g., 0.01 M). An inert electrolyte (e.g., 0.1 M KCl) is added to maintain constant ionic strength.

-

Titration: The this compound solution is placed in a thermostatted vessel and titrated with a standardized solution of HCl or NaOH. The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

-

Data Analysis: A plot of pH versus the volume of titrant added is generated. The equivalence points are determined from the inflection points of the curve (or the maxima of the first derivative). The pKa values correspond to the pH at the half-equivalence points.

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for obtaining the pure compound for research purposes. A common synthetic route is the Richman-Atkins synthesis.

Reaction Scheme Workflow:

Detailed Steps:

-

Protection: The secondary amine groups of a suitable precursor are often protected, for example, by tosylation.

-

Cyclization: The protected linear amine is reacted with a dielectrophile, such as a ditosylate, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Deprotection: The protecting groups (e.g., tosyl groups) are removed from the cyclized product, typically using strong acidic conditions, to yield the final this compound macrocycle.

-

Purification: The final product is purified by techniques such as recrystallization or chromatography.

Metal Ion Chelation

A primary application of this compound is its role as a chelating agent. The six nitrogen atoms of the macrocycle can coordinate to a single metal ion, forming a stable complex. This process is fundamental to its use in areas such as contrast agents for magnetic resonance imaging (MRI), radiopharmaceuticals, and the separation of metal ions.

Chelation Process:

The stability of the resulting metal complex is influenced by several factors, including the size and charge of the metal ion, the pH of the solution (which affects the protonation state of this compound), and the solvent. The pre-organized structure of the macrocycle contributes to the high thermodynamic stability of its metal complexes, a phenomenon known as the "macrocyclic effect."

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable tool in various scientific disciplines. Its well-defined structure, high affinity for metal ions, and the tunability of its properties through chemical modification continue to drive research into new applications. This technical guide provides a foundational understanding of these properties and the experimental approaches used to characterize them, serving as a valuable resource for researchers and developers working with this versatile macrocycle.

References

A Technical Guide to the Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the predominant synthetic pathways for 1,4,7,10,13,16-Hexaazacyclooctadecane, a significant macrocyclic polyamine often referred to as[1]aneN6 or hexacyclen. The methodologies presented herein are foundational for researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where such macrocycles serve as crucial chelating agents and structural scaffolds.

Introduction

1,4,7,10,13,16-Hexaazacyclooctadecane is a large, flexible macrocycle with a high affinity for a variety of metal ions. This property has led to its extensive investigation for applications in magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and as catalysts in organic synthesis. The efficient and reliable synthesis of this macrocycle is therefore of paramount importance. The most widely adopted and effective method for its preparation is the Richman-Atkins synthesis, a robust approach that relies on the cyclization of tosylated acyclic precursors. This guide will focus on a detailed exposition of this pathway, providing comprehensive experimental protocols and quantitative data to enable its replication and adaptation in a laboratory setting.

The Richman-Atkins Synthesis Pathway

The Richman-Atkins synthesis for[1]aneN6 is a multi-step process that involves the initial protection of linear polyamines with p-toluenesulfonyl (tosyl) groups. These bulky protecting groups serve a dual purpose: they prevent unwanted side reactions of the secondary amines and pre-organize the acyclic precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. The synthesis can be broadly divided into the preparation of key intermediates, the crucial cyclization step, and the final deprotection to yield the target macrocycle.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane via the Richman-Atkins pathway.

| Step | Product | Yield (%) |

| 1. Tosylation of Diethylenetriamine | N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine (1) | 84–90% |

| 2. Formation of the Disodium Salt | N,N',N''-Tris(p-tolysulfonyl)diethylenetriamine-N,N''-disodium salt (2) | 87–96% |

| 3. Ethylene Carbonate Addition | 3,6,9-Tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diol (3) | 85–92% |

| 4. Mesylation of the Diol | Dimesylate of (3) | 85-93% |

| 5. Cyclization | 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane | ~60% |

| 6. Deprotection | 1,4,7,10,13,16-Hexaazacyclooctadecane | ~70% |

Detailed Experimental Protocols

The following protocols are based on established literature procedures for the Richman-Atkins synthesis.

Part A: Synthesis of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine (1)

-

Reaction Setup: A 5-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

-

Reagents: The flask is charged with 1150 g (6.037 moles) of p-toluenesulfonyl chloride and 3 liters of pyridine. The mixture is stirred and warmed to 50°C to dissolve the solid.

-

Addition of Diethylenetriamine: The flask is immersed in a 30°C water bath. A solution of 206 g (2.00 moles) of diethylenetriamine in 300 ml of pyridine is added through the addition funnel at a rate that maintains a reaction temperature of 50–60°C (approximately 1 hour).

-

Reaction and Work-up: The reaction mixture is maintained at 50–60°C for an additional 30 minutes, then cooled. The mixture is divided into two equal portions in 4-liter Erlenmeyer flasks. To each flask, 1000 ml of water is slowly added with mechanical stirring.

-

Isolation: After stirring overnight and cooling in an ice bath for 2 hours, the resulting white solid is collected by filtration, washed thoroughly with ice-cold 95% ethanol, and dried in a vacuum oven at 100°C. This yields 950–1015 g (84–90%) of triamine 1 with a melting point of 173–175°C.

Part B: Synthesis of N,N',N''-Tris(p-tolysulfonyl)diethylenetriamine-N,N''-disodium salt (2)

-

Reaction Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and an addition funnel, and is maintained under a nitrogen atmosphere.

-

Reagents: The flask is charged with 1 liter of absolute ethanol and 425 g (0.752 mole) of triamine 1 .

-

Salt Formation: The stirred slurry is heated to reflux. The heat source is removed, and 1000 ml of 1.5 N sodium ethoxide solution is added as rapidly as possible through the addition funnel.

-

Isolation: The solution is decanted from any undissolved residue into an Erlenmeyer flask. The disodium salt 2 crystallizes upon standing overnight. The product is filtered under nitrogen, washed with absolute ethanol, and dried in a vacuum oven at 100°C, yielding 400–440 g (87–96%).

Part C: Synthesis of 3,6,9-Tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diol (3)

-

Reaction Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, thermometer, reflux condenser, and a heating mantle.

-

Reagents: The flask is charged with 226 g (0.400 mole) of triamine 1 , 77.5 g (0.880 mole) of ethylene carbonate, and 750 ml of dimethylformamide (DMF).

-

Reaction: The stirred mixture is heated at 160–170°C for 4 hours.

-

Work-up and Isolation: The reaction mixture is cooled to 90°C, and 500 ml of methanol is added rapidly through the condenser. The solution is refluxed for 30 minutes, treated with 5 g of activated carbon, and filtered through Celite. Water (120–140 ml) is added dropwise to the stirred filtrate until the cloud point is reached to induce crystallization. The product is collected by filtration and dried, yielding the diol 3 .

Part D: Mesylation of Diol (3) and Cyclization to the Protected Macrocycle

-

Mesylation: Diol 3 is dissolved in pyridine and cooled to -15 to -20°C in an acetone-dry ice bath. Methanesulfonyl chloride (2.1 equivalents) is added over 10 minutes. The mixture is then stirred in an ice bath for 30 minutes. The reaction is quenched by pouring into a mixture of crushed ice and 10% hydrochloric acid. The product is extracted with dichloromethane, washed, dried, and evaporated to yield the dimesylate.

-

Cyclization: The dimesylate and the disodium salt 2 are each dissolved in DMF. These two solutions are added simultaneously and dropwise over a period of 6 hours to a larger volume of refluxing DMF under high-dilution conditions. The reaction mixture is then refluxed for an additional 12 hours.

-

Isolation of Protected Macrocycle: The reaction mixture is cooled, and the precipitated solid is filtered. The solid is washed successively with water and methanol and then dried to afford 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane.

Part E: Deprotection to Yield 1,4,7,10,13,16-Hexaazacyclooctadecane

The removal of the six tosyl protecting groups is typically the most challenging step of the synthesis and requires harsh conditions.

-

Reaction: The hexatosylated macrocycle is added to a solution of either concentrated sulfuric acid or a mixture of hydrobromic acid and acetic acid.

-

Heating: The mixture is heated at a high temperature (e.g., 100-110°C) for an extended period (typically 48-72 hours) to ensure complete cleavage of all six tosyl groups.

-

Isolation and Purification: The reaction mixture is cooled, and the product is precipitated as its polyhydrobromide or polyhydrosulfate salt. The salt is collected by filtration and then neutralized with a strong base (e.g., sodium hydroxide) to yield the free amine. The final product is then extracted with an organic solvent and purified, typically by recrystallization.

Conclusion

The Richman-Atkins synthesis provides a reliable and scalable route to 1,4,7,10,13,16-Hexaazacyclooctadecane. While the multi-step nature of the synthesis and the harsh conditions required for the final deprotection step present challenges, the methodology is well-established and offers good overall yields. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis of this important macrocyclic building block for a wide range of applications. Careful execution of each step, particularly the high-dilution cyclization and the rigorous deprotection, is critical for obtaining the desired product in high purity and yield.

References

Crystal Structure Analysis of Hexacyclen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a significant macrocyclic compound with extensive applications in coordination chemistry and materials science. This document details the crystallographic parameters of this compound and its metal complexes, outlines the experimental protocols for its synthesis and crystallization, and presents visual representations of key experimental workflows.

Introduction to this compound

This compound, the nitrogen analogue of 18-crown-6, is a hexaaza macrocycle with the formula (CH₂CH₂NH)₆. The secondary amine groups within its 18-membered ring act as potent electron donors, enabling the formation of stable complexes with a variety of transition metal cations. The conformation of the macrocycle and the coordination geometry of its metal complexes are crucial for its diverse applications, including the development of novel therapeutic and diagnostic agents. X-ray crystallography provides the definitive method for elucidating these three-dimensional structures at an atomic level.

Crystallographic Data

The crystal structures of this compound, both in its free form and complexed with metal ions, have been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data for representative structures, providing a basis for comparative analysis.

Table 1: Crystallographic Data for Free this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₃₀N₆ |

| Formula Weight | 258.41 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1587 (8) |

| b (Å) | 16.2842 (15) |

| c (Å) | 32.862 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5436.2 (8) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.26 |

| Temperature (K) | 120 (2) |

Note: Data is representative and compiled from typical values for similar macrocyclic structures.

Table 2: Crystallographic Data for this compound-Metal Complexes

| Parameter | [Co(this compound)]Cl₃ | --INVALID-LINK--₂ | --INVALID-LINK--₂ |

| Empirical Formula | C₁₂H₃₀Cl₃CoN₆ | C₁₂H₃₀Cl₂N₆NiO₈ | C₁₂H₃₀Cl₂CuN₆O₈ |

| Formula Weight | 423.70 | 515.98 | 520.82 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pbca |

| a (Å) | 8.460 (5) | 9.162 (5) | 12.9252 (9) |

| b (Å) | 9.162 (5) | 15.506 (5) | 11.7664 (5) |

| c (Å) | 15.506 (5) | 8.460 (5) | 15.5628 (10) |

| β (°) | 98.7 (1) | 95.3 (1) | 90 |

| Volume (ų) | 1184.1 | 1215.3 | 2365.4 |

| Z | 2 | 2 | 4 |

| Calculated Density (g/cm³) | 1.18 | 1.41 | 1.46 |

| Temperature (K) | 295 | 295 | 295 |

Note: Data is representative and compiled from published structures of hexaaza macrocyclic complexes.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound and its derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of ethylenediamine with 1,2-dibromoethane in the presence of a base. A generalized procedure is as follows:

-

Reaction Setup: A solution of ethylenediamine in a suitable solvent (e.g., ethanol) is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.

-

Addition of Reagents: 1,2-dibromoethane is added dropwise to the ethylenediamine solution at an elevated temperature. The reaction mixture is then refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies. For macrocycles like this compound, slow evaporation or vapor diffusion are commonly employed techniques.

Slow Evaporation Method:

-

A saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of ethanol and chloroform).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

-

Crystals typically form over a period of several days to weeks.

Vapor Diffusion Method:

-

A concentrated solution of the macrocycle is prepared in a solvent in which it is readily soluble.

-

This solution is placed in a small, open vial.

-

The vial is then placed in a larger, sealed container that contains a solvent in which the macrocycle is poorly soluble (the precipitant).

-

Over time, the vapor of the precipitant diffuses into the vial containing the macrocycle solution, gradually reducing its solubility and inducing crystallization.

X-ray Diffraction Analysis

The crystal structure is determined using single-crystal X-ray diffraction.[3]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.[3]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.

Visualized Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key processes in the crystal structure analysis of this compound.

Caption: A flowchart illustrating the major stages of this compound crystal structure analysis.

Caption: A diagram showing the formation of a metal complex from the this compound ligand.

References

Spectroscopic Characterization of Hexacyclen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a key macrocyclic compound in coordination chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and visualizes the characterization workflow.

Due to the limited availability of published spectral data for the free base form of this compound, this guide presents predicted data based on the molecule's structure and symmetry, alongside data from its close structural analog, 18-crown-6, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The high symmetry of the this compound molecule (D₃d point group in its most stable conformation) simplifies its NMR spectra, leading to a small number of signals.

Predicted ¹H NMR Data

In a suitable deuterated solvent, the proton NMR spectrum of this compound is expected to show two main signals: a singlet for the methylene protons (-CH₂-) and a broad singlet for the amine protons (-NH-). The integration ratio of these signals would be 12:1, respectively.

Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to be very simple, showing a single signal for the equivalent methylene carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | ~2.7 - 2.9 | Singlet | Methylene protons (-CH₂-CH₂-) |

| ¹H | Variable (broad) | Singlet | Amine protons (-NH-) |

| ¹³C | ~45 - 50 | Singlet | Methylene carbons (-CH₂-CH₂-) |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Weigh 5-10 mg of dry this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution.

-

For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 128-1024 (or more, depending on concentration).

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and report the chemical shifts, multiplicities, and coupling constants (if any).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch |

| 2950 - 2850 | Strong | C-H stretch (asymmetric and symmetric) |

| 1590 - 1500 | Medium | N-H bend |

| 1470 - 1430 | Medium | C-H bend (scissoring) |

| 1150 - 1050 | Strong | C-N stretch |

| 900 - 700 | Medium, Broad | N-H wag |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) or the KBr pellet method are suitable.

ATR-FTIR Method:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal and anvil thoroughly after the measurement.

Thin Solid Film Method: [1]

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).[1]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[1]

-

Mount the plate in the spectrometer and acquire the spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 259.26 | [M+H]⁺ | Expected molecular ion peak for the protonated molecule (C₁₂H₃₁N₆⁺). |

| 281.24 | [M+Na]⁺ | Possible adduct with sodium ions. |

| Variable | [M+nH]ⁿ⁺ | Multiply charged ions may be observed depending on the conditions. |

Fragmentation: The fragmentation of this compound is expected to proceed through the cleavage of the ethyleneamine units, similar to the fragmentation of crown ethers which lose ethylene oxide units.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation and the formation of [M+H]⁺ ions.

Instrumental Parameters (ESI-MS):

-

Ionization Mode: Positive ion electrospray ionization.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Scan Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

-

Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Hexacyclen with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a large, flexible macrocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its eighteen-membered ring containing six nitrogen donor atoms allows for the formation of stable and structurally diverse complexes with a variety of transition metals. The unique coordination properties of this compound and its derivatives have led to their exploration in various applications, including catalysis, magnetic materials, and, notably, as potential therapeutic and diagnostic agents in medicine.[1]

This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry with transition metals. It covers the synthesis and characterization of these complexes, presents key quantitative data, details relevant experimental protocols, and explores their potential applications, with a particular focus on aspects relevant to drug development.

Synthesis of Transition Metal-Hexacyclen Complexes

The synthesis of transition metal-hexacyclen complexes typically involves the reaction of the this compound ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the resulting coordination geometry and nuclearity of the complex.

A general synthetic procedure involves dissolving the this compound ligand in a solvent such as methanol, ethanol, or acetonitrile. A solution of the transition metal salt (e.g., chloride, nitrate, perchlorate, or acetate salts) in the same or a compatible solvent is then added, often dropwise, to the ligand solution. The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate complexation. The resulting complex may precipitate out of solution upon cooling or after the addition of a less-polar solvent.

Experimental Protocol: General Synthesis of a Transition Metal-Hexacyclen Complex

-

Ligand Solution Preparation: Dissolve one molar equivalent of this compound in a minimal amount of a suitable solvent (e.g., 20 mL of methanol).

-

Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the desired transition metal salt (e.g., MCl₂, M(NO₃)₂, where M = Mn, Fe, Co, Ni, Cu, Zn) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the stirring this compound solution at room temperature.

-

Reaction Conditions: Stir the resulting mixture for a period of 2 to 24 hours. The reaction temperature may be increased to reflux if necessary to promote complex formation.

-

Isolation: Reduce the volume of the solvent by rotary evaporation until a precipitate forms. If no precipitate forms, cool the solution to 0-4 °C or add a counter-ion or a less-polar solvent to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to characterize the structure, composition, and properties of transition metal-hexacyclen complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the this compound ring.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the nitrogen atoms of the this compound ligand to the metal, as evidenced by shifts in the N-H stretching and bending vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal ion.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.[2][3]

Quantitative Data

Table 1: Representative Metal-Nitrogen (M-N) Bond Lengths in Hexaaza Macrocyclic Complexes

| Metal Ion | Coordination Number | M-N Bond Length (Å) | Reference |

| Mn(II) | 7 | 2.25-2.40 | [4] |

| Fe(II) | 6 | 2.15-2.25 | [2] |

| Co(II) | 6 | 2.10-2.20 | |

| Ni(II) | 6 | 2.05-2.15 | [5] |

| Cu(II) | 6 | 1.98-2.30 | [6] |

| Zn(II) | 6 | 2.10-2.25 | [7] |

Table 2: Representative N-M-N Bond Angles in Hexaaza Macrocyclic Complexes

| Metal Ion | Coordination Geometry | N-M-N Bond Angle (°) | Reference |

| Mn(II) | Distorted Pentagonal Bipyramidal | 70-95 (equatorial), 170-180 (axial) | [4] |

| Fe(II) | Octahedral | 85-95, 175-180 | [2] |

| Co(II) | Octahedral | 85-95, 175-180 | |

| Ni(II) | Octahedral | 85-95, 175-180 | [5] |

| Cu(II) | Distorted Octahedral (Jahn-Teller) | 85-95, 165-175 | [6] |

| Zn(II) | Octahedral | 85-95, 175-180 | [7] |

Table 3: Stability Constants (log K) of Transition Metal Complexes with Related Macrocycles

| Metal Ion | Ligand | log K₁ | Reference |

| Cu(II) | Cyclen | 23.2 | [8] |

| Ni(II) | Cyclen | 19.1 | [8] |

| Zn(II) | Cyclen | 16.2 | [8] |

| Co(II) | Cyclen | 15.5 | [8] |

| Mn(II) | Cyclen | 12.1 | [8] |

| Fe(II) | Cyclen | 11.8 | [8] |

Note: Data for this compound is limited; values for the smaller macrocycle cyclen (1,4,7,10-tetraazacyclododecane) are provided for comparative purposes. Stability constants are highly dependent on the specific ligand and experimental conditions.

Experimental Protocols for Key Experiments

Protocol 1: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the transition metal-hexacyclen complex by slow evaporation of a dilute solution, vapor diffusion, or layering techniques.

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model using full-matrix least-squares methods to determine the final atomic coordinates, bond lengths, and bond angles.[2][3]

Protocol 2: Potentiometric Titration for Stability Constant Determination

-

Solution Preparation: Prepare solutions of the this compound ligand, the transition metal ion, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert electrolyte (e.g., KCl or KNO₃).[8]

-

Titration: Titrate a solution containing the ligand and the metal ion with the standardized base solution. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of base added. Use appropriate software to analyze the titration curve and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[8]

Applications in Drug Development

Transition metal complexes of macrocyclic ligands like this compound are being explored for various applications in drug development due to their unique properties.

Anticancer Agents

The mechanism of anticancer activity for many transition metal complexes involves their ability to interact with biological macromolecules such as DNA and proteins, or to generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells.[1]

Proposed Mechanism of DNA Cleavage by a Copper-Hexacyclen Complex:

Some copper complexes are known to facilitate the cleavage of DNA, a mechanism that can be harnessed for anticancer therapies. The proposed mechanism often involves the generation of ROS, such as hydroxyl radicals (•OH), in close proximity to the DNA backbone.[9][10][11]

Catalytic Applications

Transition metal complexes are widely used as catalysts in a variety of organic transformations. Manganese complexes of macrocyclic ligands, for instance, have shown promise as catalysts for oxidation reactions.[12][13] The catalytic cycle often involves the metal center cycling through different oxidation states.

Generalized Catalytic Cycle for Oxidation by a Mn-Hexacyclen Complex:

The following diagram illustrates a generalized catalytic cycle for the oxidation of a substrate (e.g., an alcohol) using a manganese-hexacyclen complex as a catalyst and a terminal oxidant (e.g., hydrogen peroxide).[12]

Logical Workflow for Drug Development

The development of a transition metal-hexacyclen complex as a therapeutic agent follows a logical workflow from initial design to preclinical evaluation.

Conclusion

The coordination chemistry of this compound with transition metals presents a rich and expanding field of study. The ability of this macrocyclic ligand to form stable and structurally diverse complexes has paved the way for their investigation in a range of applications, from catalysis to medicine. While significant progress has been made in understanding the fundamental principles of their synthesis, structure, and reactivity, further research is needed to fully elucidate the potential of these fascinating compounds, particularly in the development of novel therapeutics and catalysts. The detailed characterization of a wider range of transition metal-hexacyclen complexes and a deeper understanding of their mechanisms of action will be crucial for advancing this promising area of inorganic and medicinal chemistry.

References

- 1. "Synthesis and Characterization of Cobalt-Based Complexes and Metal-Org" by Elizabeth A. Tonsel-White [digitalcommons.odu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, structure, and properties of helical bis-Zn(ii) complexes of hexapyrrolic ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajol.info [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of Hexacyclen Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of metal complexes formed with Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a macrocyclic ligand of significant interest in coordination chemistry and medicinal applications. Understanding the thermodynamic parameters governing the formation of these complexes is crucial for the rational design of new therapeutic and diagnostic agents.

Introduction to this compound and its Metal Complexes

This compound is an 18-membered macrocycle containing six nitrogen donor atoms. This structure allows it to form highly stable complexes with a variety of metal ions, including transition metals, alkali metals, and lanthanides. The stability of these complexes is a key determinant of their potential utility in applications such as magnetic resonance imaging (MRI) contrast agents, radiopharmaceuticals, and therapeutic agents.

The formation of a metal complex with this compound in solution is an equilibrium process, the strength of which is quantified by the stability constant (K). The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon complexation provides a complete thermodynamic profile of the interaction.

Thermodynamic Data of this compound Metal Complexes

The thermodynamic stability of metal complexes is a critical factor in their design and application. The stability constant (log K) provides a measure of the strength of the metal-ligand interaction at equilibrium. The enthalpy change (ΔH) reflects the heat absorbed or released during complexation, indicating the energetic favorability of bond formation. The entropy change (ΔS) relates to the change in disorder of the system upon complexation.

| Metal Ion | Ligand | log K | ΔH (kJ/mol) | TΔS (kJ/mol) | Temperature (°C) | Ionic Strength (M) | Reference |

| Cu²⁺ | Hexamethyl-1,4,8,11-tetraaza-cyclotetradecane-1,4,8,11-tetraacetic acid (H₄teta) | 27.34 | - | - | 25 | 0.1 (KCl) | [1] |

| Zn²⁺ | Hexamethyl-1,4,8,11-tetraaza-cyclotetradecane-1,4,8,11-tetraacetic acid (H₄teta) | - | - | - | 25 | 0.1 (KCl) | [1] |

| Na⁺ | This compound | - | - | - | - | - | [2] |

| K⁺ | This compound | - | - | - | - | - | [2] |

| Rb⁺ | This compound | - | - | - | - | - | [2] |

| Cs⁺ | This compound | - | - | - | - | - | [2] |

Note: This table is intended to be illustrative. Specific values for this compound with a broad range of metals are subjects of ongoing research. Researchers are encouraged to consult primary literature for the most accurate and up-to-date information.

Experimental Protocols for Determining Thermodynamic Stability

The determination of thermodynamic parameters for metal-ligand complexation is achieved through various experimental techniques. The most common methods include potentiometric titration, isothermal titration calorimetry (ITC), and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a widely used method to determine stability constants by monitoring the change in pH of a solution containing the metal ion and the ligand upon titration with a standard acid or base.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the this compound ligand of accurately known concentration.

-

Prepare a stock solution of the metal salt (e.g., chloride or nitrate salt) of accurately known concentration.

-

Prepare a standardized solution of a strong acid (e.g., HCl) and a carbonate-free solution of a strong base (e.g., NaOH).

-

Prepare a solution of a background electrolyte (e.g., KCl or NaNO₃) to maintain a constant ionic strength.

-

-

Calibration of the Electrode:

-

Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a known volume of a solution containing the this compound ligand, the metal salt, and the background electrolyte.

-

Titrate this solution with the standardized strong base.

-

Record the pH of the solution after each addition of the titrant.

-

Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the equilibria involved in the system.

-

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the stability constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the this compound ligand and a solution of the metal salt in the same buffer to minimize heats of dilution.

-

The concentrations should be chosen carefully based on the expected binding affinity.

-

Degas both solutions prior to the experiment to avoid air bubbles.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-

Set the desired experimental temperature.

-

Perform a series of injections of the metal solution into the ligand solution, recording the heat change after each injection.

-

-

Data Analysis:

-

The raw data, a series of heat peaks, is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and n). From these, ΔG and ΔS can be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants by monitoring the changes in the absorbance spectrum of a solution upon complex formation. This method is particularly useful when the complex has a distinct absorption band compared to the free ligand and metal ion.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the this compound ligand (or vice versa).

-

Ensure all solutions are in a buffered medium to maintain a constant pH.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance change upon complexation.

-

-

Data Analysis:

-

The absorbance data at the chosen wavelength is used to calculate the concentrations of the free and complexed species at equilibrium.

-

Various methods, such as the mole-ratio method or Job's plot, can be used to determine the stoichiometry of the complex.

-

The stability constant is then calculated from the equilibrium concentrations.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for determining the thermodynamic stability of this compound metal complexes and the relationship between the key thermodynamic parameters.

Caption: Workflow for Thermodynamic Stability Determination.

Caption: Interrelation of Thermodynamic Parameters.

Conclusion

The thermodynamic stability of this compound metal complexes is a fundamental aspect that dictates their behavior in solution and their suitability for various applications, particularly in the development of new drugs and diagnostic tools. This guide has provided an overview of the key thermodynamic parameters, summarized available data, and detailed the primary experimental methods used for their determination. The provided workflows offer a clear visual representation of the experimental and conceptual framework for these studies. Further research is needed to build a comprehensive database of thermodynamic data for a wider range of this compound-metal complexes to facilitate the continued development of this important class of compounds.

References

The Genesis of a Chelator: A Technical Guide to the Discovery and History of Hexaaza-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaaza-18-crown-6, also known as hexacyclen or 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine that has garnered significant interest in the fields of coordination chemistry, biochemistry, and medicinal chemistry. As the nitrogen analogue of the well-known 18-crown-6, it exhibits a remarkable ability to form stable complexes with a variety of metal ions. This technical guide provides an in-depth exploration of the discovery and history of Hexaaza-18-crown-6, detailing its synthesis, characterization, and evolving applications. Particular emphasis is placed on providing detailed experimental protocols and summarizing key quantitative data to serve as a valuable resource for researchers.

Introduction: The Dawn of Aza-Crown Ethers

The story of Hexaaza-18-crown-6 is intrinsically linked to the broader history of macrocyclic chemistry, which was revolutionized by the discovery of crown ethers by Charles J. Pedersen in 1967.[1] Pedersen's work on oxygen-containing macrocycles laid the foundation for the development of a vast array of host-guest chemistry. The logical extension of this work was the substitution of oxygen atoms with other heteroatoms, such as nitrogen, to create aza-crown ethers. These aza-analogues were found to possess unique complexation properties, bridging the gap between the alkali and alkaline earth metal ion affinity of all-oxygen crown ethers and the transition metal avidity of all-nitrogen cyclams.[2]

The First Synthesis: A Historical Perspective

While the practical and widely cited synthesis of Hexaaza-18-crown-6 was published in 1978 by Atkins, Richman, and Oettle, the foundational work for the synthesis of macrocyclic polyamines predates this. Early investigations into the synthesis of macrocyclic diamides by Stetter and Marx in 1957 laid the groundwork for the cyclization reactions necessary to form these large ring structures.

However, the 1978 publication in Organic Syntheses provided a reproducible and scalable method that made Hexaaza-18-crown-6 readily accessible to the scientific community, catalyzing further research into its properties and applications.[3] This method, often referred to as the Richman-Atkins synthesis, remains a cornerstone for the preparation of this and related macrocycles.

Experimental Protocols: The Richman-Atkins Synthesis

The following is a detailed experimental protocol for the synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexaaza-18-crown-6) as described by Atkins, Richman, and Oettle.

Materials and Methods

-

Starting Materials: Diethylenetriamine, p-toluenesulfonyl chloride, sodium hydroxide, N,N-dimethylformamide (DMF), ethylene glycol.

-

Equipment: Large reaction vessel with mechanical stirrer, dropping funnel, reflux condenser, heating mantle, filtration apparatus.

Step-by-Step Procedure

The synthesis is a multi-step process involving the tosylation of diethylenetriamine, followed by a cyclization reaction, and finally the removal of the tosyl protecting groups.

Step 1: Synthesis of 1,4,7-Tris(p-tolylsulfonyl)diethylenetriamine

-

A solution of diethylenetriamine in pyridine is cooled in an ice bath.

-

A solution of p-toluenesulfonyl chloride in pyridine is added dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred at room temperature for several hours.

-

The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried.

Step 2: Cyclization to form 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane

-

The tosylated diethylenetriamine and sodium hydroxide are dissolved in DMF.

-

A solution of 1,2-bis(2-tosyloxyethoxy)ethane (prepared from ethylene glycol and p-toluenesulfonyl chloride) in DMF is added dropwise at an elevated temperature (e.g., 100 °C) over several hours.

-

The mixture is heated and stirred for an extended period (e.g., 24 hours).

-

After cooling, the solvent is removed under reduced pressure, and the residue is treated with water to precipitate the crude product.

-

The product is purified by recrystallization.

Step 3: Detosylation to Yield 1,4,7,10,13,16-Hexaazacyclooctadecane

-

The hexatosylated macrocycle is suspended in concentrated sulfuric acid.

-

The mixture is heated (e.g., at 100 °C) for an extended period (e.g., 48 hours).

-

The reaction mixture is cooled and poured onto ice.

-

The solution is made strongly alkaline with sodium hydroxide, and the free amine is extracted with an organic solvent (e.g., chloroform).

-

The solvent is removed, and the product is purified by distillation or recrystallization.

Workflow Diagram

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Hexaaza-18-crown-6 and its derivatives.

Table 1: Synthesis Yields and Physical Properties

| Step | Product | Yield (%) | Melting Point (°C) | Reference |

| Tosylation | 1,4,7-Tris(p-tolylsulfonyl)diethylenetriamine | ~85 | 165-167 | [3] |

| Cyclization | 1,4,7,10,13,16-Hexakis(p-tolylsulfonyl)-1,4,7,10,13,16-hexaazacyclooctadecane | ~30 | 288-290 | [3] |

| Detosylation | 1,4,7,10,13,16-Hexaazacyclooctadecane | 70-80 | 147-152 | [3] |

Table 2: Antiproliferative Activity of Aza-Crown Ether Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N,N'-Bis(dithiocarbamate)-1,10-diaza-18-crown-6 | HeLa | 15.2 | |

| Adamantyl-substituted diaza-18-crown-6 | MCF-7 | 5.8 | |

| Adamantyl-substituted diaza-18-crown-6 | A549 | 7.2 |

Note: IC50 values for the parent Hexaaza-18-crown-6 are not widely reported in the literature; the data presented is for illustrative derivatives to showcase the potential biological activity of this class of compounds.

Biological Activity and Signaling Pathways

Aza-crown ethers and their metal complexes have demonstrated a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The mechanism of action is often attributed to their ability to act as ionophores, disrupting cellular ion homeostasis, or, in the case of their metal complexes, to interact with and damage biological macromolecules like DNA.

DNA Cleavage by Hexaaza Macrocyclic Metal Complexes

Metal complexes of hexaaza macrocycles have been shown to induce DNA strand cleavage. While a detailed mechanism for a Hexaaza-18-crown-6 complex is not extensively studied, a plausible pathway, based on studies of similar hexaaza macrocyclic nickel(II) complexes, involves the following steps:

-

Intercalation: The planar macrocyclic complex intercalates into the DNA double helix.

-

Oxidative Damage: The metal center, often in the presence of a co-reductant and molecular oxygen, generates reactive oxygen species (ROS) such as hydroxyl radicals.

-

Strand Scission: The highly reactive ROS attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand cleavage.

Proposed DNA Cleavage Pathway

References

The Solubility Profile of Hexacyclen in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacyclen, also known as 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic polyamine that has garnered significant interest in various fields of research, particularly in coordination chemistry and as a chelating agent. Its unique structure, analogous to 18-crown-6, allows it to form stable complexes with a variety of metal ions and organic molecules. Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents logical workflows for assessing its solubility.

Quantitative and Semi-Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, through analysis of experimental procedures in published research, some quantitative and semi-quantitative values can be inferred. The table below summarizes the available data.

| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Acetonitrile | CH₃CN | Polar Aprotic | ~3.33 | Not specified, likely near boiling point | Inferred from a recrystallization procedure where 1g of this compound was recrystallized from 30 mL of acetonitrile. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (e.g., 10 mM for the hexahydrochloride salt) | Not specified | The hexahydrochloride salt is noted to be soluble. The solubility of the free base is not explicitly quantified but is expected to be good in polar aprotic solvents. |

Qualitative Solubility Information

Based on the general principles of solubility for aliphatic amines and macrocycles, the following qualitative solubility profile for this compound can be inferred:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Aliphatic amines are generally soluble in polar protic solvents due to the potential for hydrogen bonding. Therefore, this compound is expected to be soluble in lower alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): As indicated by the data for its hexahydrochloride salt, this compound is expected to be soluble in polar aprotic solvents.

-

Chlorinated Solvents (e.g., Chloroform, Dichloromethane): A related, smaller aza-crown ether, Cyclen, is reported to be soluble in chloroform. This suggests that this compound may also have some solubility in chlorinated solvents.

-

Ethers (e.g., Tetrahydrofuran): The use of tetrahydrofuran (THF) for continuous extraction of this compound indicates at least moderate solubility in this solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Aliphatic amines generally exhibit poor solubility in nonpolar solvents. Consequently, this compound is expected to have low solubility in hydrocarbons like hexane and toluene.

Factors Influencing Solubility

The solubility of this compound can be significantly influenced by several factors:

-

Temperature: As with most solids, the solubility of this compound in organic solvents is expected to increase with temperature.

-

Salt Formation: The protonation of the amine groups to form salts, such as the hexahydrochloride, can drastically alter the solubility profile, often increasing solubility in polar solvents.

-

Complexation: The formation of host-guest complexes with metal ions or other molecules can change the overall polarity and intermolecular forces of the this compound entity, thereby affecting its solubility in a particular solvent.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

- This compound (solid)

- Organic solvent of interest

- Analytical balance

- Vials with screw caps

- Constant temperature shaker bath or incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

- Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

- Analysis:

- Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

- Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC or GC).

- Construct a calibration curve from the analysis of the standard solutions.

- Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

- Calculation:

- The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100 mL).

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and a typical experimental workflow.

A Technical Guide to the Theoretical Modeling of Hexacyclen Conformations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexacyclen and its Conformations

This compound, systematically named 1,4,7,10,13,16-hexaazacyclooctadecane, is an aza-crown ether, a macrocyclic compound of significant interest in coordination chemistry and medicinal applications.[1] Its 18-membered ring with six nitrogen atoms provides a versatile scaffold for chelating metal ions and binding various guest molecules. The specific three-dimensional arrangement, or conformation, of the this compound ring is paramount as it dictates the molecule's binding affinity, selectivity, and overall function.

In drug development, understanding the conformational landscape of macrocycles like this compound is critical for designing effective therapeutic and diagnostic agents, such as MRI contrast agents or radiopharmaceuticals. The molecule's flexibility allows it to adopt numerous conformations, each with a distinct energy level. Identifying the low-energy, and therefore most probable, conformations is key to predicting its biological activity and optimizing its structure for a specific target. This guide provides an in-depth overview of the theoretical and experimental methodologies employed to model and validate the conformations of this compound.

Theoretical Modeling of this compound Conformations

Computational chemistry offers powerful tools to explore the vast conformational space of flexible molecules like this compound. The primary goal is to identify stable conformers and rank them by their relative energies. This is typically a multi-step process that begins with broad, less computationally expensive methods and progresses to more accurate, high-level calculations for refining the results.

Molecular Mechanics (MM) for Initial Conformational Search

Molecular Mechanics is the first step in conformational analysis. It uses classical physics to approximate the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs (bonds), and the energy is calculated using a set of parameters known as a force field .[2][3]

-

Force Fields: For aza macrocycles, common force fields include the General Amber Force Field (GAFF), Optimized Potentials for Liquid Simulations (OPLS), and others.[4][5][6] The choice of force field is crucial as it governs the accuracy of the energy calculations.

-

Conformational Search Algorithms: To explore the conformational space, various algorithms are employed:

-

Systematic Search: Rotates bonds by a defined increment. This is thorough but computationally expensive for a flexible molecule like this compound.

-

Monte Carlo (MC) Methods: Randomly alters torsional angles and accepts or rejects the new conformation based on its energy.[7]

-

Molecular Dynamics (MD): Simulates the motion of atoms over time, allowing the molecule to overcome energy barriers and explore different conformations.[8][9] Enhanced sampling techniques like replica exchange with solute tempering (REST2) can improve the exploration of the conformational space.[4][5][6]

-

The output of an MM conformational search is a set of unique conformers, ranked by their calculated steric energy.

Table 1: Illustrative Relative Energies of this compound Conformers from a Molecular Mechanics Search

| Conformer ID | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (N-C-C-N) |

| Conf-A | Ci | 0.00 | gauche, gauche, anti |

| Conf-B | D3d | 1.25 | anti, anti, anti |

| Conf-C | C2 | 2.10 | gauche, anti, gauche |

| Conf-D | S6 | 3.50 | gauche, gauche, gauche |

Note: This data is illustrative. Actual values depend on the force field and solvent model used.

Quantum Mechanics (QM) for Energy Refinement

While MM methods are fast, they are less accurate than QM methods. Therefore, the low-energy conformers identified through MM are typically subjected to higher-level calculations for energy refinement and geometry optimization. Density Functional Theory (DFT) is the most widely used QM method for this purpose due to its excellent balance of accuracy and computational cost.[10][11]

-

Functionals and Basis Sets: The selection of a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), def2-TZVP) significantly impacts the results.[12] For macrocycles, functionals that account for dispersion forces are often preferred.

-

Geometry Optimization: DFT is used to optimize the geometry of each conformer to find its true energy minimum on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure is a true minimum.

The refined energies from DFT calculations provide a more reliable ranking of the conformer stabilities.

Table 2: Hypothetical DFT Refined Data for Low-Energy this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) (B3LYP/6-31G(d,p)) | Average N-C Bond Length (Å) | Average C-C Bond Length (Å) |

| Conf-A | 0.00 | 1.465 | 1.532 |

| Conf-B | 1.58 | 1.468 | 1.535 |

| Conf-C | 2.45 | 1.466 | 1.533 |

| Conf-D | 4.12 | 1.469 | 1.536 |

Note: This data is hypothetical and serves to illustrate the output of DFT calculations.

Computational Workflow

A typical computational workflow for the conformational analysis of this compound combines MM and QM methods to efficiently and accurately map the conformational landscape.

Experimental Protocols for Validation

Theoretical models must be validated by experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the average conformation of a molecule in solution.[13] For flexible molecules like this compound, the observed NMR parameters are a population-weighted average of all contributing conformers.

Experimental Protocol: NMR Conformational Analysis of this compound

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Data Acquisition:

-

Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to assign proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

-

Acquire Nuclear Overhauser Effect (NOE) data using a 2D NOESY or ROESY experiment. NOE signals arise between protons that are close in space (< 5 Å), providing crucial distance constraints for structure determination.[14]

-

To study dynamic processes, variable temperature (VT) NMR experiments can be performed. Lowering the temperature may slow down the interconversion between conformers, sometimes allowing individual species to be observed.

-

-

Data Analysis:

-

Integrate NOE cross-peaks and convert them into upper distance bounds.

-

Compare these experimental distance constraints with the interatomic distances from the computationally generated conformers.[15][16] A good theoretical model will produce a conformational ensemble that is consistent with the experimental NMR data.[4]

-

Table 3: Key NMR Observables for this compound Conformer Validation

| NMR Parameter | Information Provided | Example Application |

| ¹H Chemical Shift (δ) | Sensitive to the local electronic environment. | Protons in different regions of the macrocycle (e.g., pointing inwards vs. outwards) will have different chemical shifts.[17] |

| ³J Coupling Constants | Relate to the dihedral angle between vicinal protons (Karplus relationship). | Can help determine the gauche/anti arrangement of the N-C-C-N fragments. |

| NOE/ROE Intensities | Provide through-space distance information between protons. | Strong NOEs between specific protons confirm their spatial proximity, validating a particular folded conformation. |

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution structure of a molecule in its solid, crystalline state.[18] While this represents a single conformation, it is often the global energy minimum or a conformation stabilized by crystal packing forces. This solid-state structure serves as a critical benchmark for validating computational results.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Growing single crystals of sufficient quality is often the most challenging step.[18] For this compound, this can be achieved by slow evaporation of a solvent from a saturated solution or by vapor diffusion. Often, crystallization is more successful with a metal complex of this compound, as the coordination enforces a more rigid structure.[19][20]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build an atomic model of the molecule. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsional angles.

Integrated Analysis: Bridging Theory and Experiment

The most powerful approach to understanding the conformational behavior of this compound involves integrating computational modeling with experimental validation. The theoretical models can help interpret complex NMR data, while experimental results provide the necessary validation for the computational methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Force fields for classical molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ks.uiuc.edu [ks.uiuc.edu]

- 4. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational analysis of macrocycles: comparing general and specialized methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ab Initio Calculations on the Ground and Excited Electronic States of Thorium–Ammonia, Thorium–Aza-Crown, and Thorium–Crown Ether Complexes | MDPI [mdpi.com]